(2-Chloro-6-fluoro-benzyl)-furan-2-ylmethyl-amine
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Description
Scientific Research Applications
Enantioselective Synthesis
A novel approach for the enantioselective synthesis of furan-2-yl amines and amino acids has been developed. This method employs oxazaborolidine-catalyzed enantioselective reduction of O-benzyl furan-2-yl ketone oximes, allowing for controlled chirality in the resulting furan-2-yl amines. Such techniques are foundational for producing chiral compounds that are significant in pharmaceutical research and development (Demir et al., 2003).
Fluorophore Development for Cell Imaging
The development of lipid-like fluorophores, specifically dicyanomethylenedihydrofuran (DCDHF) class molecules, has been demonstrated for live cell imaging applications. These compounds exhibit favorable properties such as high fluorescence quantum yield and photostability, making them ideal for studying the diffusion of molecules in the plasma membrane of cells (Nishimura et al., 2006).
Synthesis of Benzo[b]furans
A one-step metal-free photochemical reaction has been established for synthesizing 2-substituted benzo[b]furans from 2-chlorophenol derivatives and terminal alkynes. This environmentally friendly method is noteworthy for its application to less expensive chlorophenols and has potential utility in the development of organic electronic materials (Protti et al., 2012).
Dual-State Emission Luminogens
Research into novel fluorophores has led to the synthesis of unique V-shape furo[2,3-b]furans with dual-state emission (DSE) properties. These compounds show promise in the development of materials for optoelectronic devices, offering high quantum yields in both solution and solid states (Zhou et al., 2020).
Corrosion Inhibition
Triazole Schiff bases derived from furan compounds have been investigated as corrosion inhibitors for mild steel in acidic media. This research is critical for developing new materials that can protect industrial infrastructure against corrosive environments (Chaitra et al., 2015).
properties
IUPAC Name |
N-[(2-chloro-6-fluorophenyl)methyl]-1-(furan-2-yl)methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClFNO/c13-11-4-1-5-12(14)10(11)8-15-7-9-3-2-6-16-9/h1-6,15H,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AECKFDYZTSBRNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CNCC2=CC=CO2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloro-6-fluoro-benzyl)-furan-2-ylmethyl-amine |
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